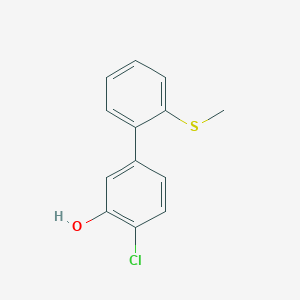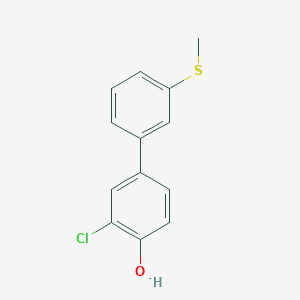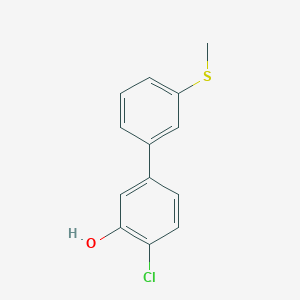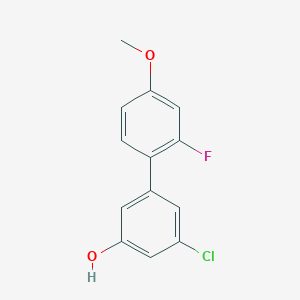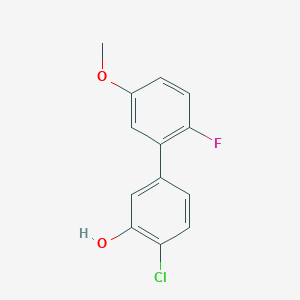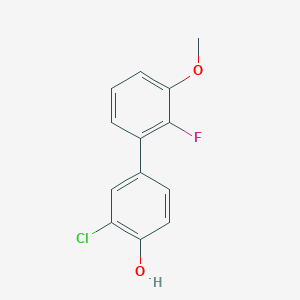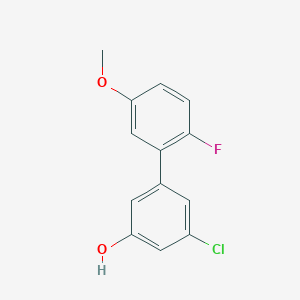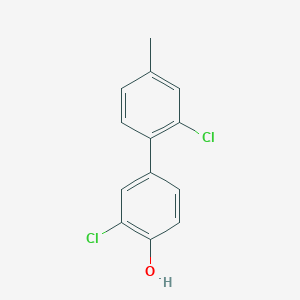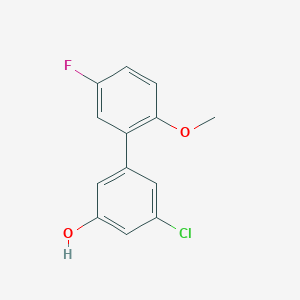
2-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% (2C5F4MPP) is an organic compound with a wide range of applications in the field of scientific research. It is a colorless to pale yellow liquid with a molecular weight of 254.63 g/mol and a boiling point of 227°C. It is a chlorinated phenol derivative with a high purity of 95%, which makes it an ideal compound for use in laboratory experiments.
Wirkmechanismus
2-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It does this by binding to the enzyme and preventing it from catalyzing the reaction. This inhibition can be used to study the structure and function of enzymes, as well as to develop new drugs.
Biochemical and Physiological Effects
2-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to interact with certain proteins and affect their activity. In addition, it has been found to have antioxidant properties and to possess anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a colorless to pale yellow liquid with a high purity of 95%, which makes it an ideal compound for use in laboratory experiments. It is also relatively stable and can be synthesized using a multi-step procedure. However, it is important to note that the compound is toxic and should be handled with care.
Zukünftige Richtungen
The use of 2-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% in scientific research has been limited so far, but there are several potential future directions. It could be used in the development of new drugs, as well as in the study of the structure and function of proteins. It may also be used to study the biochemical and physiological effects of other compounds. In addition, it could be used in the synthesis of pharmaceuticals and in the study of enzyme inhibitors. Finally, it could be used in the development of new materials and in the study of antioxidant properties.
Synthesemethoden
2-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% can be synthesized using a multi-step procedure involving the reaction of 3-fluoro-4-methoxyphenol with chlorine in the presence of a base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent the formation of unwanted side products. The reaction is then followed by a purification step to obtain the desired compound in a high purity.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% is used in a wide range of scientific research applications, including in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as an inhibitor of enzymes. It has also been used in the study of the structure and function of proteins and the development of new drugs.
Eigenschaften
IUPAC Name |
2-chloro-5-(3-fluoro-4-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-5-3-8(6-11(13)15)9-2-4-10(14)12(16)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNQZOXJVNIQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685987 |
Source


|
| Record name | 4-Chloro-3'-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol | |
CAS RN |
1261983-15-6 |
Source


|
| Record name | 4-Chloro-3'-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

